molecular formula C15H18N2S B3265165 N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine CAS No. 402738-30-1

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine

Cat. No. B3265165
CAS RN: 402738-30-1
M. Wt: 258.4 g/mol
InChI Key: OEGKRBXSCXXCAH-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine” is a compound with the CAS Number: 402738-30-1 . It has a molecular weight of 258.39 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H18N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,16,17) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 258.39 .

Scientific Research Applications

1. Synthesis Methods and Mechanisms

  • N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine derivatives are synthesized through various chemical reactions, such as 1,3-dipolar cycloadditions, involving organic azides and thiones. These reactions produce N-(1,3-thiazol-5(4H)-ylidene)amines, a type of scarcely investigated thiazole derivatives, via mechanisms involving elimination and intermediate formation (Pekcan & Heimgartner, 1988).

2. Antimicrobial and Anticancer Activity

  • The compound shows potential in antimicrobial and anticancer applications. For instance, derivatives of this compound have been evaluated for their antibacterial, antifungal, and nematicidal activities (Srinivas, Nagaraj, & Reddy, 2008). Additionally, certain derivatives have shown promising anticancer activity against colon and liver carcinoma cell lines (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

Future Directions

4-Phenyl-1,3-thiazole-2-amines, which are structurally similar to “N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine”, have been suggested as good scaffolds for the development of new antileishmanial agents . Future research could explore the potential of “this compound” in this context.

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific mode of action would depend on the nature of the target and the structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways. They have demonstrated antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific pathways affected by N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine would depend on its specific targets and mode of action.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The pharmacokinetic properties of a compound can significantly influence its therapeutic efficacy and safety profile.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.

properties

IUPAC Name

N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGKRBXSCXXCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320495
Record name N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

402738-30-1
Record name N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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